4-(4-Tert-butylphenyl)sulfonylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

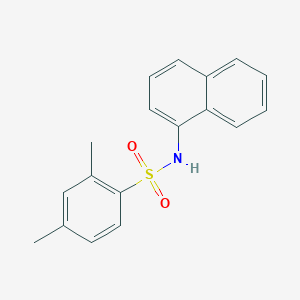

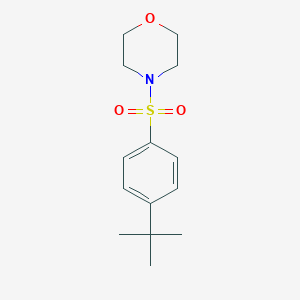

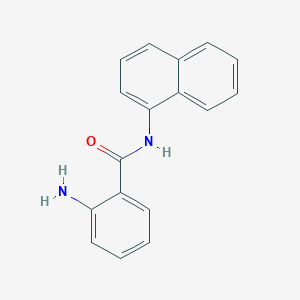

4-(4-Tert-butylphenyl)sulfonylmorpholine, also known as PZM21, is a synthetic compound that has gained attention in the scientific community due to its potential as a painkiller. PZM21 is a morpholine-based compound that has been developed as an alternative to opioids, which are highly addictive and have many negative side effects.

Scientific Research Applications

4-(4-Tert-butylphenyl)sulfonylmorpholine has been studied extensively for its potential as a painkiller. In animal studies, this compound has been shown to be effective in reducing pain without the negative side effects of opioids. This compound has also been studied for its potential as an antidepressant and anxiolytic.

Mechanism of Action

- By interacting with prothrombin, 4-tert-butylphenol modulates the clotting process, affecting hemostasis and wound healing .

- Additionally, 4-tert-butylphenol could interfere with other clotting factors or enzymes involved in the coagulation pathway .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Advantages and Limitations for Lab Experiments

4-(4-Tert-butylphenyl)sulfonylmorpholine has several advantages over opioids in lab experiments. This compound does not activate the mu-opioid receptor fully, which reduces the risk of addiction and other negative side effects. This compound has also been shown to be effective in reducing pain in animal models, without the negative side effects of opioids. However, this compound has some limitations in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its potential as a painkiller.

Future Directions

There are several future directions for research on 4-(4-Tert-butylphenyl)sulfonylmorpholine. One area of research is to study the potential of this compound as an alternative to opioids in humans. Another area of research is to study the potential of this compound as an antidepressant and anxiolytic in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods for the compound.

Conclusion

In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential as a painkiller. This compound works by binding to the mu-opioid receptor in the brain, which is responsible for pain relief. However, unlike opioids, this compound does not activate the receptor fully, which reduces the risk of addiction and other negative side effects. This compound has been shown to be effective in reducing pain in animal models, without the negative side effects of opioids. There are several future directions for research on this compound, including studying its potential as an alternative to opioids in humans and as an antidepressant and anxiolytic.

Synthesis Methods

The synthesis of 4-(4-Tert-butylphenyl)sulfonylmorpholine involves several steps, starting with the preparation of the starting material, 4-tert-butylphenol. The phenol is then reacted with paraformaldehyde and morpholine in the presence of a catalyst to form the morpholine-based compound. The compound is then sulfonated using sulfur trioxide to yield this compound.

properties

IUPAC Name |

4-(4-tert-butylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-14(2,3)12-4-6-13(7-5-12)19(16,17)15-8-10-18-11-9-15/h4-7H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONDHDLFWMNULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)

![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)

![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)

![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)

![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)